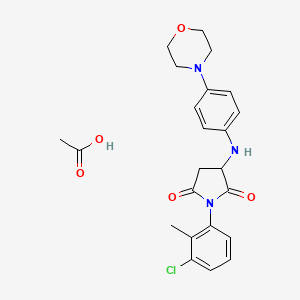![molecular formula C24H22N4O B4235887 3-(Dimethylamino)-N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4235887.png)
3-(Dimethylamino)-N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide
Overview
Description
3-(Dimethylamino)-N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a quinoxaline moiety, and a benzamide backbone. Its molecular formula is C24H22N4O, and it has a molecular weight of approximately 382.46 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Coupling with Benzamide: The final step involves coupling the quinoxaline derivative with a benzamide precursor under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated quinoxaline derivatives.
Scientific Research Applications
3-(Dimethylamino)-N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline moiety can engage in π-π stacking interactions, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(dimethylamino)-5-methyl-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid hydrochloride
- 1-dimethylamino-2-methyl-5-phenyl-penta-1,4-dien-3-one
Uniqueness
3-(Dimethylamino)-N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinoxaline moiety enhances its potential for π-π interactions, while the dimethylamino group provides additional sites for hydrogen bonding and electrostatic interactions. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(dimethylamino)-N-(2-methyl-5-quinoxalin-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c1-16-11-12-17(23-15-25-20-9-4-5-10-21(20)26-23)14-22(16)27-24(29)18-7-6-8-19(13-18)28(2)3/h4-15H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXKAJHPHMJNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC(=CC=C4)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)isonicotinamide](/img/structure/B4235808.png)
![10-{[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-9(10H)-acridinone](/img/structure/B4235816.png)


![methyl 2-chloro-5-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B4235838.png)
![methyl 4-[4-(dimethylamino)phenyl]-6-hydroxy-6-methyl-3-oxo-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate](/img/structure/B4235847.png)

![N-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide](/img/structure/B4235858.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide](/img/structure/B4235862.png)

![4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B4235886.png)
![N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide](/img/structure/B4235893.png)
![2-[(5-chloro-2-isopropoxy-3-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4235895.png)
![5-BROMO-6'-METHYL-1,2,2',3',4',9'-HEXAHYDROSPIRO[INDOLE-3,1'-PYRIDO[3,4-B]INDOL]-2-ONE](/img/structure/B4235899.png)
